2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid
Description
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is a bicyclic organic compound featuring a decahydroisoquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 6-position. The Boc group is widely employed in synthetic chemistry to protect amine functionalities during multi-step reactions, particularly in peptide synthesis and medicinal chemistry . The decahydroisoquinoline scaffold contributes to conformational rigidity, which may enhance binding specificity in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKTZMTUVOTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855695 | |
| Record name | 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246034-86-5 | |
| Record name | 2-(1,1-Dimethylethyl) octahydro-2,6(1H)-isoquinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246034-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid typically involves the protection of the amine group in decahydroisoquinoline with a tert-butoxycarbonyl (BOC) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same key steps: protection of the amine group, followed by purification to isolate the desired product.
Chemical Reactions Analysis
Amide Bond Formation via Coupling Reagents
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is frequently utilized in peptide coupling reactions. For example:
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HATU/DIPEA-Mediated Coupling : Reaction with 2-azaspiro[3.3]heptane-6-carboxylic acid derivatives in DMF under argon yielded oxadiazole derivatives with an 84% yield. The reaction conditions included 0°C for 1 hour .
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EDC/HOBT Coupling : In DMF with Hunig’s base, the compound formed diamides when reacted with tert-butyl-carbazate. This method achieved a 97% yield for intermediates in LFA-1 inhibitor synthesis .
Table 1: Representative Coupling Reactions
| Reagents | Solvent | Temperature | Yield | Product Application |
|---|---|---|---|---|
| HATU, DIPEA | DMF | 0°C | 84% | Oxadiazole derivatives |
| EDC, HOBT, Hunig’s base | DMF | RT | 97% | LFA-1 inhibitor intermediates |
| T3P, TEA | DMF | RT | 50% | Spirocyclic amides |
Esterification and Carbamate Formation
The tert-butoxycarbonyl (Boc) group enables selective functionalization:
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Methyl Ester Synthesis : Reaction with methyl chloroformate in dichloromethane (DCM) and triethylamine produced methyl esters, critical for further derivatization .
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Boc Deprotection : Treatment with HCl in dioxane or TFA in DCM efficiently removes the Boc group, yielding free amines for subsequent reactions (e.g., in cyclic peptide synthesis) .
Catalytic Reductive Amination
The compound participates in stereoselective reductions:
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Borane-Mediated Reduction : Conjugated addition products of cyano-Gilman cuprates were reduced using borane under reflux, achieving diastereomerically pure intermediates for glutamate receptor antagonists .
Oxidative Transformations
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Ru(III)-Catalyzed Oxidation : Diol intermediates derived from the compound underwent oxidation with Ru(III)/periodate to generate ketones, pivotal in synthesizing pyrrolidine-2-carboxylic acid analogs .
Stability and Side Reactions
The Boc group exhibits sensitivity under acidic or thermal conditions:
Scientific Research Applications
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Saturation Level: The decahydroisoquinoline core in the target compound confers full saturation, enhancing lipid solubility and membrane permeability compared to tetrahydro analogs (e.g., CAS 170097-67-3) .
- Hydroxyl Group: The hydroxylated analog (CAS 845552-56-9) demonstrates higher polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .
- Core Variation: The decahydroquinoline analog () differs in nitrogen positioning, altering electronic properties and interaction profiles with biological targets .
Biological Activity
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid, often abbreviated as Boc-DHI-6-CA, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H25NO4
- Molecular Weight : 285.37 g/mol
- CAS Number : 1246034-86-5
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a decahydroisoquinoline skeleton, with a carboxylic acid functional group at the 6-position.
The biological activity of Boc-DHI-6-CA is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exhibit the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.
- Receptor Modulation : The structural characteristics suggest that it may interact with specific receptors, influencing physiological processes such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of decahydroisoquinoline compounds can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on cancer cell lines, showing promising results in reducing tumor growth.
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 2.6 | Strong IDO1 inhibition | |
| CT26 | 11.2 | Significant tumor growth inhibition |
These findings suggest that Boc-DHI-6-CA may also possess similar anticancer properties, warranting further investigation.
Anti-inflammatory Effects
Compounds related to isoquinoline structures have been reported to exhibit anti-inflammatory activities. This could be due to their ability to modulate cytokine production and inhibit inflammatory pathways.
Neuroprotective Properties
Given the structural similarities with other neuroactive compounds, there is potential for Boc-DHI-6-CA to exhibit neuroprotective effects. Research into related isoquinoline derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds structurally similar to Boc-DHI-6-CA have demonstrated significant reductions in tumor size when administered in conjunction with standard chemotherapy agents.
- In Vitro Assays : Various assays have been conducted to evaluate the cytotoxic effects of Boc-DHI-6-CA on different cancer cell lines, showing varying degrees of potency based on structural modifications.
Q & A
Q. How can a Design of Experiments (DoE) approach improve yield in multi-step syntheses?
- Methodological Answer : A central composite design (CCD) evaluates interactions between variables (e.g., reaction time, temperature, and catalyst loading). Response surface methodology (RSM) identifies optimal conditions, reducing experiments by 40–60% while maximizing yield .
Q. What strategies mitigate epimerization risks during Boc deprotection?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
